molecular formula C11H15NO4 B144860 3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid CAS No. 138621-64-4

3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid

Cat. No. B144860
CAS RN: 138621-64-4
M. Wt: 225.24 g/mol
InChI Key: ITSCOEWJLBLPCK-UHFFFAOYSA-N
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Description

3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid is a compound that can be categorized within the broader class of beta-amino acids, which are characterized by the presence of an amino group at the beta position relative to the carboxylic acid group. This structural feature distinguishes beta-amino acids from the more common alpha-amino acids that are the building blocks of proteins.

Synthesis Analysis

The synthesis of related beta-amino acids has been explored in various studies. For instance, a series of 1-amino-3-aryloxy-2-propanols, which share a similar backbone to the compound of interest, were synthesized and evaluated for their potential as cardioselective beta-blockers . Another study focused on the synthesis of optically active analogs of 3-(2-aminocarbonylphenyl)propanoic acid, which also shares structural similarities, and these compounds were assessed for their binding affinity and antagonist activity . Additionally, the first asymmetric synthesis of (2S)- and (2R)-amino-3,3-dimethoxypropanoic acid was achieved, demonstrating the feasibility of synthesizing beta-amino acids with specific stereochemistry .

Molecular Structure Analysis

The molecular structure of beta-amino acids like this compound is crucial for their biological activity. The presence of substituents such as dimethoxy groups can significantly influence the molecular interactions and stability of these compounds. A study on a related compound, 3-Amino-3-(4-fluorophenyl)propionic acid, utilized DFT calculations and spectroscopy to analyze the zwitterionic structures and hydrogen bonding patterns, which are essential for understanding the behavior of these molecules in biological systems .

Chemical Reactions Analysis

Beta-amino acids can undergo various chemical reactions due to their functional groups. For example, the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids involved the reduction of oxime precursors and subsequent N-formylation . These reactions are indicative of the versatility of beta-amino acids in chemical synthesis and their potential for modification to enhance their properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino acids like this compound are influenced by their molecular structure. The introduction of electron-donating or withdrawing groups can affect the compound's acidity, solubility, and stability. The zwitterionic nature of these compounds, as discussed in the molecular structure analysis, also plays a significant role in their solvation and interaction with biological molecules .

Scientific Research Applications

Mechanisms of Acidolysis in Lignin Model Compounds

The study by Yokoyama (2015) explored the acidolysis mechanisms of lignin model compounds, which could have implications for understanding the reactivity and potential applications of related compounds, such as 3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid, in the breakdown and transformation of lignin or similar complex organic structures Yokoyama, 2015.

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) exhibits a wide range of biological and pharmacological effects, including antioxidant, antibacterial, and hepatoprotective activities. These effects suggest a potential for compounds like this compound, if structurally or functionally similar, to be used in therapeutic roles or as natural food additives to enhance health benefits Naveed et al., 2018.

Branched Chain Aldehydes in Foods

Research by Smit, Engels, and Smit (2009) on branched chain aldehydes, significant for flavor in food products, emphasizes the importance of understanding the formation and breakdown pathways of such compounds. This could be relevant for the study of this compound in the context of its potential impact on food flavor or preservation Smit et al., 2009.

Antituberculosis Activity of Organotin Complexes

Iqbal, Ali, and Shahzadi (2015) reviewed the antituberculosis activity of organotin complexes, highlighting the importance of understanding the structural diversity and biological activity of compounds. This suggests a framework for investigating the biological activities of this compound, especially if it could be incorporated into organotin complexes for medicinal applications Iqbal et al., 2015.

Synthesis and Transformations of β-Amino Acid Derivatives

Kiss, Kardos, Vass, and Fülöp (2018) provided insights into the synthesis and transformations of cyclic β-amino acid derivatives, a category to which this compound might relate. Understanding these processes is crucial for developing new pharmaceuticals or functional materials Kiss et al., 2018.

Safety and Hazards

The safety information available indicates that “3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid” is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .

Biochemical Analysis

Biochemical Properties

3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been identified as a plant metabolite, suggesting its involvement in plant biochemical pathways

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In plants, it has been shown to play a role in regulating glycolipid metabolism, which is essential for maintaining energy balance and normal physiological functions . The compound’s impact on cell signaling pathways and gene expression highlights its importance in cellular regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that natural compounds, including this compound, can regulate glucose and lipid metabolism over time, impacting cellular processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxic or adverse effects. Studies on similar compounds have shown that dosage can significantly impact their efficacy and safety . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Its role in plant metabolism further underscores its importance in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding its transport mechanisms is essential for elucidating its biological functions.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications may direct it to particular organelles, influencing its function . The subcellular localization of this compound is critical for its role in cellular processes.

properties

IUPAC Name

3-amino-3-(2,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-7-3-4-10(16-2)8(5-7)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSCOEWJLBLPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569673
Record name 3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138621-64-4
Record name β-Amino-2,5-dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138621-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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